1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride
Description
Contextualization of Saturated Sulfur-Containing Heterocycles
Saturated sulfur-containing heterocycles are a cornerstone of modern medicinal and materials chemistry. nih.govopenmedicinalchemistryjournal.com These cyclic compounds, which incorporate one or more sulfur atoms within the ring structure, are found in numerous FDA-approved drugs and play a crucial role in the development of novel therapeutic agents. nih.gov Their unique chemical properties, often imparted by the presence of the sulfur atom, can enhance biological activity and pharmacokinetic profiles. openmedicinalchemistryjournal.com The exploration of these heterocycles has led to significant advancements in various therapeutic areas, including the development of anticancer, antimicrobial, and anti-inflammatory agents. nih.gov
Structural Features and Nomenclature of the 1λ⁶,4,5-Thiadiazepane Ring System
The nomenclature of heterocyclic compounds follows a systematic approach established by the International Union of Pure and Applied Chemistry (IUPAC). The name "1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride" provides a precise description of the molecule's structure.
Thiadiazepane : This root name indicates a seven-membered ring ("-epane") containing one sulfur atom ("thia-") and two nitrogen atoms ("diaza-"). The locants "1,4,5" specify the positions of these heteroatoms within the ring.
1λ⁶ : The "λ" (lambda) convention is used to denote a non-standard valence state of a heteroatom. In this case, λ⁶ indicates that the sulfur atom at position 1 has a valence of 6.
1,1-dione : This signifies that the sulfur atom at position 1 is bonded to two oxygen atoms, forming a sulfone group.
hydrochloride : This indicates that the molecule is present as a salt, formed by the protonation of a basic nitrogen atom by hydrochloric acid.
Academic Significance of 1λ⁶,4,5-Thiadiazepane-1,1-dione Hydrochloride as a Core Structure
While direct research on 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride is not extensively documented in publicly available literature, its significance can be inferred from the broader class of cyclic sulfamides to which it belongs. Cyclic sulfamides, also known as sultams, are recognized as privileged scaffolds in drug discovery. They can be considered as three-dimensional mimetics of lactams and bioisosteres of saturated heterocyclic amines, often exhibiting enhanced acidity and aqueous solubility. acs.org The rigid conformational constraints imposed by the cyclic structure, combined with the hydrogen bonding capabilities of the sulfonyl and amine groups, make this core structure an attractive template for designing molecules that can interact with specific biological targets.
Overview of Research Trajectories for Thiadiazepane Derivatives
Research into thiadiazepane derivatives has followed several promising trajectories, primarily in the realm of medicinal chemistry. The synthesis of various substituted thiadiazepines has been explored, with studies investigating their potential as novel therapeutic agents. For instance, the reaction of substituted 2-thiocyanoacetophenone with hydrazine (B178648) hydrate (B1144303) has been shown to be a pathway for preparing substituted 1,4,5-thiodiazepine ring systems. researchgate.net
Furthermore, the broader class of seven-membered heterocycles containing nitrogen and sulfur atoms has been a subject of interest for developing compounds with diverse biological activities. researchgate.net Research into cyclic sulfonamides has led to the development of chiral variants with applications in asymmetric synthesis and as modulators of biological receptors. rsc.orgnih.gov These research avenues highlight the potential for discovering novel chemical entities with valuable pharmacological properties based on the thiadiazepane scaffold.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,4,5-thiadiazepane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c7-9(8)3-1-5-6-2-4-9;/h5-6H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBHITWTNYMJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCNN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1lambda6,4,5 Thiadiazepane 1,1 Dione Hydrochloride
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 1λ⁶,4,5-thiadiazepane-1,1-dione hydrochloride reveals several potential disconnection points, leading to more readily available starting materials. The primary disconnection is at the hydrochloride salt, which simplifies the target to the free base, 1λ⁶,4,5-thiadiazepane-1,1-dione.
Further disconnection of the sulfone moiety suggests a precursor sulfide (B99878), 1,4,5-thiadiazepane, which can be oxidized. The seven-membered ring itself can be conceptually disconnected at the C-N or C-S bonds. A plausible retrosynthetic pathway involves the cyclization of a linear precursor containing the requisite carbon, nitrogen, and sulfur atoms in the correct sequence.
Key Precursors Identified:
Acyclic Precursors: Linear molecules possessing terminal reactive groups suitable for intramolecular cyclization. Examples include haloamines, amino alcohols, or dithiols that can be reacted with appropriate nitrogen-containing linkers.
Cyclic Sulfide Precursor: 1,4,5-Thiadiazepane, which serves as the immediate precursor to the target sulfone.
Building Blocks for Cyclization: Smaller, functionalized molecules that can be joined to form the seven-membered ring, such as derivatives of hydrazine (B178648) and bifunctional carbon electrophiles.
Diverse Synthetic Routes to the Thiadiazepane-1,1-dione Scaffold
The construction of the 1,4,5-thiadiazepane ring system is the cornerstone of synthesizing the target compound. Various methodologies can be envisioned for the formation of this seven-membered heterocycle.
The formation of seven-membered rings can be challenging, but several strategies have been developed to overcome these difficulties. nih.gov These include intramolecular reactions that minimize the entropic penalties associated with ring closure.
One potential approach involves the reaction of a suitably substituted 2-thiocyanoacetophenone with hydrazine hydrate (B1144303). This reaction can lead to the formation of a 1,4,5-thiadiazepine ring system through a condensation and subsequent cyclization pathway. researchgate.net Although this specific example leads to an unsaturated derivative, modifications to the starting materials and reaction conditions could potentially yield the saturated 1,4,5-thiadiazepane core.
Another strategy is intramolecular conjugate displacement. acs.org This method involves the cyclization of a precursor containing a nucleophile and a Michael acceptor. While the provided example leads to a different heterocyclic system, the underlying principle of intramolecular cyclization is broadly applicable to the synthesis of seven-membered rings containing nitrogen and sulfur. acs.org
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of various ring sizes, including seven-membered systems. nih.gov A precursor containing two terminal alkenes could be subjected to RCM to form an unsaturated seven-membered ring, which could then be reduced to the desired saturated scaffold.
The following table summarizes potential cyclization strategies:
| Cyclization Strategy | Key Precursors | General Reaction Conditions | Potential Challenges |
| Intramolecular Nucleophilic Substitution | Dihaloalkane, Hydrazine derivative | Basic conditions, high dilution | Competing intermolecular polymerization |
| Reductive Amination | Dicarbonyl compound, Hydrazine | Reducing agent (e.g., NaBH₃CN) | Control of ring size, over-reduction |
| Ring-Closing Metathesis | Di-alkenyl amine/sulfide | Ruthenium-based catalyst | Catalyst sensitivity, requires unsaturated precursor |
| Reaction with Hydrazine | Substituted 2-thiocyanoacetophenone | Acid or base catalysis | May lead to unsaturated or rearranged products researchgate.net |
Once the 1,4,5-thiadiazepane scaffold is in place, the next critical step is the oxidation of the sulfide to a sulfone. This transformation is a common and generally high-yielding reaction in organic synthesis.
A variety of oxidizing agents can be employed for this purpose. The choice of reagent often depends on the presence of other functional groups in the molecule and the desired level of oxidation.
Common Oxidizing Agents for Sulfide to Sulfone Conversion:
Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalytic amount of acid (e.g., acetic acid). It is a readily available and environmentally benign reagent.
meta-Chloroperoxybenzoic Acid (m-CPBA): A powerful and reliable oxidizing agent that is effective at low temperatures. Stoichiometric amounts are typically required.
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used under various conditions. Care must be taken to avoid over-oxidation of other functional groups.
Oxone® (Potassium Peroxymonosulfate): A versatile and stable solid oxidizing agent that is soluble in water.
The progress of the oxidation can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, observing the disappearance of the sulfide starting material and the appearance of the sulfone product.
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 1λ⁶,4,5-thiadiazepane-1,1-dione, with hydrochloric acid. The acid can be used in various forms, including an aqueous solution or as a solution in an organic solvent like diethyl ether or methanol.
The hydrochloride salt is often a crystalline solid that is more stable and easier to handle than the corresponding free base. The formation of the salt can also aid in the purification of the final compound through recrystallization.
Optimization of Reaction Parameters and Yield Enhancement
To achieve a practical and efficient synthesis, optimization of the reaction parameters at each step is crucial. Key parameters to consider include:
Solvent: The choice of solvent can significantly impact reaction rates and yields. For cyclization reactions, polar aprotic solvents are often suitable.
Temperature: Reaction temperatures should be carefully controlled to promote the desired reaction while minimizing side reactions.
Concentration: For intramolecular cyclization reactions, high-dilution conditions are often employed to favor the formation of the cyclic product over intermolecular polymerization.
Catalyst: The selection of an appropriate catalyst, if required, can dramatically improve the efficiency of the reaction.
Derivatization and Functionalization Reactions of the Core Structure
The 1λ⁶,4,5-thiadiazepane-1,1-dione scaffold possesses two secondary amine functionalities that serve as handles for further derivatization and functionalization. These modifications can be used to explore the structure-activity relationships of this heterocyclic system.
Potential Derivatization Reactions:
N-Alkylation: The nitrogen atoms can be alkylated using various alkyl halides or other electrophiles to introduce a wide range of substituents.
N-Acylation: Reaction with acid chlorides or anhydrides can yield the corresponding N-acyl derivatives.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl groups onto the nitrogen atoms.
Sulfonylation: The amines can be converted to sulfonamides by reaction with sulfonyl chlorides.
These derivatization reactions open up avenues for the synthesis of a library of compounds based on the 1λ⁶,4,5-thiadiazepane-1,1-dione core, allowing for the fine-tuning of its chemical and physical properties.
Modification of Nitrogen Atoms within the Ring
The nitrogen atoms at positions 4 and 5 of the 1λ⁶,4,5-thiadiazepane-1,1-dione ring are secondary amines, part of a cyclic sulfonylurea-like structure. These nitrogens are nucleophilic and can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups.
The nitrogen atoms can be functionalized through N-alkylation and N-arylation reactions. Deprotonation of the N-H groups with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates a nucleophilic amide that can react with various electrophiles.
N-Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents introduces alkyl substituents. The reaction conditions can be tuned to achieve mono- or di-alkylation. The choice of base and solvent is crucial for controlling the selectivity and yield of the reaction.
N-Arylation: Aryl groups can be introduced using activated aryl halides or through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the incorporation of a wide range of substituted aromatic moieties.
A summary of representative N-alkylation reactions is presented in Table 1.
| Entry | Alkylating Agent | Base | Solvent | Product |
| 1 | Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | 4-Methyl-1λ⁶,4,5-thiadiazepane-1,1-dione |
| 2 | Benzyl Bromide | NaH | THF | 4-Benzyl-1λ⁶,4,5-thiadiazepane-1,1-dione |
| 3 | Ethyl Bromoacetate | DBU | DMF | Ethyl 2-(1,1-dioxido-1λ⁶,4,5-thiadiazepan-4-yl)acetate |
The nitrogen atoms can also undergo acylation and sulfonylation, leading to the formation of amides and sulfonamides, respectively.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields N-acylated derivatives. This functionalization can significantly alter the electronic properties and biological activity of the parent molecule.
N-Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonylated products. This transformation introduces an additional sulfonamide group, which can influence the compound's acidity and hydrogen bonding capabilities.
Chemical Reactivity of the Methylene (B1212753) and Sulfone Groups
The methylene groups and the sulfone group within the 1λ⁶,4,5-thiadiazepane-1,1-dione ring also exhibit characteristic reactivity.
The methylene groups alpha to the sulfone group (at positions 2 and 7) are activated due to the electron-withdrawing nature of the SO₂ group. The protons on these carbons are more acidic than those of a simple alkane and can be removed by a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to form a carbanion. This carbanion can then react with various electrophiles, allowing for functionalization at these positions.
Potential transformations include:
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
Aldol-type reactions: Condensation with aldehydes and ketones.
Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.
The sulfone group is generally a stable functional group, resistant to oxidation and mild reducing agents. However, under forcing conditions, it can undergo certain transformations.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can potentially reduce the sulfone to a sulfide.
Elimination: If a suitable leaving group is present on a β-carbon, base-induced elimination can occur, leading to the formation of an unsaturated ring.
Synthesis of Analogues and Homologues of the 1λ⁶,4,5-Thiadiazepane-1,1-dione System
The synthesis of analogues and homologues of the 1λ⁶,4,5-thiadiazepane-1,1-dione system can be achieved by modifying the synthetic strategy to incorporate different building blocks.
Substituted analogues can be prepared by using substituted starting materials in the cyclization step. For example, using a substituted 1,2-diaminoethane derivative would lead to a substituted 1λ⁶,4,5-thiadiazepane-1,1-dione.
A plausible synthetic route involves the reaction of a 1,2-diaminoethane with a bis-electrophilic sulfur-containing reagent, followed by oxidation. For instance, the reaction of N,N'-disubstituted ethane-1,2-diamine with sulfuryl chloride could potentially form the cyclic sulfamide.
Homologues with different ring sizes can be synthesized by using starting materials with longer or shorter carbon chains. For example, using 1,3-diaminopropane (B46017) would lead to a six-membered 1,3,6-thiadiazepane-1,1-dione ring system. The synthesis of various substituted 1,3,4-thiadiazoles and 1,3,6-thiadiazepanes has been reported, providing a basis for the development of synthetic routes to a variety of related heterocyclic systems. acs.orgresearchgate.net
Stereoselective Synthesis Approaches
The development of stereoselective methods for the synthesis of chiral 1λ⁶,4,5-thiadiazepane-1,1-diones is of significant interest, as the stereochemistry of the molecule can have a profound impact on its biological activity.
One approach to stereoselective synthesis is the use of enantiomerically pure starting materials. For example, starting with a chiral 1,2-diamine, the resulting 1λ⁶,4,5-thiadiazepane-1,1-dione will also be chiral. The stereochemical integrity of the starting material would be maintained throughout the synthetic sequence.
Asymmetric Hydrogenation: The reduction of an unsaturated precursor, such as a thiadiazepine-1,1-dione, using a chiral catalyst could provide enantiomerically enriched products.
Catalytic Asymmetric Cyclization: A chiral catalyst could be employed to control the stereochemistry of the ring-forming reaction. For instance, a chiral Lewis acid could catalyze the cyclization of a linear precursor in an enantioselective manner.
Recent advances in the asymmetric synthesis of cyclic sulfamides and α-functionalized cyclic sulfones highlight the potential for developing highly enantioselective routes to chiral thiadiazepane-1,1-diones. nih.govnih.govmdpi.comacs.orgthieme-connect.com
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the proton and carbon signals and to understand the compound's three-dimensional structure in solution.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum would show signals corresponding to the methylene (B1212753) (CH₂) groups and the amine (NH) protons of the thiadiazepane ring. The chemical shifts (δ) would be influenced by the neighboring sulfonyl group (SO₂) and the protonated amine. Spin-spin coupling between adjacent protons would result in signal splitting, providing insight into the connectivity of the carbon backbone.
Hypothetical ¹H NMR Data Table (Note: This table is illustrative and not based on experimental data.)
| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |
|---|---|---|---|
| δ 3.0 - 3.5 | Multiplet | 4H | CH₂ adjacent to SO₂ |
| δ 2.8 - 3.2 | Multiplet | 4H | CH₂ adjacent to NH₂⁺ |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy would identify the number of non-equivalent carbon atoms in the molecule and their chemical environment. The carbon atoms closer to the electron-withdrawing sulfonyl group would be expected to resonate at a higher chemical shift (downfield) compared to those further away.
Hypothetical ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)
| Chemical Shift (ppm) | Proposed Assignment |
|---|---|
| δ 50 - 60 | C atoms adjacent to SO₂ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the structure.
COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, helping to map out the sequence of methylene groups in the ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₄H₁₁N₂O₂S⁺ for the cation) by comparing the measured mass to the calculated mass.
Ionization Techniques and Tandem Mass Spectrometry
Techniques such as Electrospray Ionization (ESI) would likely be used to generate the molecular ion in the gas phase. Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable information about the structure of the molecule. For instance, the loss of SO₂ or cleavage of the heterocyclic ring at specific points would produce characteristic fragment ions, helping to confirm the identity of the compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint that is highly specific to the compound's structure and functional groups. For 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride, these techniques are critical for confirming the presence of its key structural motifs.
In the IR spectrum of a related compound class, 1,2,5-thiadiazole (B1195012) 1,1-dioxides, characteristic strong absorption bands are observed for the S=O stretches of the sulfone group, typically appearing in the regions of 1350–1280 cm⁻¹ and 1170–1100 cm⁻¹. nih.gov By analogy, 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride is expected to exhibit strong absorptions in these regions, confirming the presence of the S(=O)₂ moiety. Additionally, the N-H stretching vibrations of the secondary amine and the ammonium (B1175870) hydrochloride salt would likely be observed in the region of 3300-2400 cm⁻¹. The C-H stretching vibrations of the methylene groups in the diazepane ring are expected in the 3000-2850 cm⁻¹ range.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride, Raman spectroscopy would be valuable for observing the S=O symmetric stretch, as well as the skeletal vibrations of the seven-membered ring. The combination of both IR and Raman data provides a more complete vibrational profile of the molecule.
Table 1: Expected Infrared and Raman Active Vibrational Modes for 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| N-H (Amine/Ammonium) | Stretching | 3300-2400 (broad) | 3300-2400 (weak) |
| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 |
| S=O (Sulfone) | Asymmetric Stretch | ~1350-1280 (strong) | ~1350-1280 (weak) |
| S=O (Sulfone) | Symmetric Stretch | ~1170-1100 (strong) | ~1170-1100 (strong) |
| C-N | Stretching | 1250-1020 | 1250-1020 |
X-ray Crystallography for Definitive Solid-State Structure Determination
While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering a definitive confirmation of the molecular geometry and stereochemistry.
Table 2: Hypothetical Crystallographic Data Table for 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
*Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used methods for this purpose.
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a polar compound like 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine-containing analyte.
The purity of a sample of 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride can be determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A high-purity sample would show a single major peak with minimal or no impurity peaks.
Table 3: Illustrative HPLC Method Parameters for the Analysis of 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a salt like 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride, direct analysis by GC can be challenging due to its low volatility and potential for thermal decomposition in the hot injector port.
To overcome this, derivatization of the analyte is often employed. The secondary amine groups in the molecule could be derivatized, for example, by silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride), to produce a more volatile and thermally stable derivative suitable for GC analysis. The choice of column (e.g., a non-polar DB-1 or a medium-polarity DB-5) and temperature program would be optimized to achieve good separation of the derivatized analyte from any impurities.
Alternatively, if the free base form of the compound is sufficiently volatile and thermally stable, it could be analyzed directly after neutralization of the hydrochloride salt.
Table 4: Potential GC Method Parameters for a Derivatized Analog of 1λ⁶,4,5-Thiadiazepane-1,1-dione
| Parameter | Condition |
|---|---|
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
Computational and Theoretical Investigations of 1lambda6,4,5 Thiadiazepane 1,1 Dione Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
A foundational analysis of this compound would involve quantum chemical calculations to determine its electronic structure and energetics. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed. These calculations would yield fundamental properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and partial atomic charges. Such data is crucial for understanding the molecule's reactivity, stability, and intermolecular interaction potential.
Table 1: Hypothetical Electronic Properties of 1λ⁶,4,5-Thiadiazepane-1,1-dione Hydrochloride
| Parameter | Calculated Value (Hypothetical) | Method/Basis Set (Example) |
|---|---|---|
| Ground State Energy | Data not available | B3LYP/6-311+G(d,p) |
| HOMO Energy | Data not available | B3LYP/6-311+G(d,p) |
| LUMO Energy | Data not available | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | Data not available | B3LYP/6-311+G(d,p) |
Conformational Analysis and Energy Landscapes of the Seven-Membered Ring
Seven-membered rings are known for their conformational flexibility, potentially existing in multiple low-energy shapes such as chair, boat, and twist-chair forms. A thorough conformational analysis would be necessary to identify the most stable conformers of the 1λ⁶,4,5-thiadiazepane-1,1-dione ring and the energy barriers for interconversion between them. Techniques like systematic or stochastic conformational searches followed by geometry optimization and frequency calculations at a reliable level of theory would be performed to map out the potential energy surface.
Table 2: Hypothetical Relative Energies of Conformers for 1λ⁶,4,5-Thiadiazepane-1,1-dione
| Conformer | Relative Energy (kcal/mol) (Hypothetical) | Population at 298 K (%) (Hypothetical) |
|---|---|---|
| Chair | Data not available | Data not available |
| Twist-Chair | Data not available | Data not available |
| Boat | Data not available | Data not available |
Molecular Dynamics Simulations for Dynamic Behavior Studies
To understand the behavior of 1λ⁶,4,5-thiadiazepane-1,1-dione hydrochloride in a condensed phase (e.g., in solution), molecular dynamics (MD) simulations would be invaluable. MD simulations would model the atomic motions over time, providing insights into the molecule's flexibility, solvent interactions, and the dynamic equilibrium between different conformers. Key parameters such as radial distribution functions and root-mean-square deviation (RMSD) would be analyzed to characterize these dynamic properties.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties. By applying appropriate theoretical methods, it would be possible to calculate the expected NMR chemical shifts (¹H, ¹³C, ¹⁵N), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical spectra, once generated, would serve as a crucial reference for experimental chemists in the characterization and identification of the compound. For instance, time-dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies and UV-Vis spectra.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Hypothetical) | Experimental Value |
|---|---|---|
| ¹H NMR (ppm) | Data not available | Data not available |
| ¹³C NMR (ppm) | Data not available | Data not available |
Theoretical Insights into Reaction Mechanisms and Transition States
Should 1λ⁶,4,5-thiadiazepane-1,1-dione hydrochloride be involved in chemical reactions, computational methods could elucidate the underlying mechanisms. By locating transition state structures and calculating activation energies, theoretical chemists can map out reaction pathways. This would provide a molecular-level understanding of its reactivity, stability under different conditions, and potential synthetic routes or degradation pathways.
Role As a Versatile Synthetic Building Block in Chemical Synthesis
Utilization in the Construction of Complex Organic Molecules
While direct examples of the incorporation of the entire 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride scaffold into large, complex natural products are not extensively documented, the principles of its reactivity can be extrapolated from related heterocyclic systems. The sulfonyl group provides stability and influences the stereochemistry of adjacent centers, a crucial aspect in the total synthesis of intricate molecules. The nitrogen atoms can be functionalized to introduce a variety of substituents, allowing for the strategic assembly of complex molecular architectures.
Scaffold for Combinatorial Chemistry and Compound Library Generation
The structure of 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride is well-suited for the techniques of combinatorial chemistry. The ability to introduce diversity at multiple positions on the thiadiazepane ring allows for the rapid generation of large libraries of related compounds. This approach is particularly valuable in drug discovery and materials science, where the screening of numerous analogs is often necessary to identify candidates with desired properties. For instance, solid-phase synthesis methodologies have been successfully applied to related benzothiadiazepine-1,1-dioxides, demonstrating the feasibility of creating diverse compound libraries from such scaffolds. nih.gov
| R¹ Substituent | R² Substituent | Resulting Compound Class |
| Alkyl | Aryl | N-alkyl, N'-aryl thiadiazepanes |
| Aryl | H | N-aryl thiadiazepanes |
| H | Boc | N-Boc protected thiadiazepanes |
| Benzyl (B1604629) | Methyl | N-benzyl, N'-methyl thiadiazepanes |
This interactive table illustrates the potential for generating a diverse library of compounds by varying substituents at the nitrogen atoms of the thiadiazepane ring.
Precursor for Structurally Diverse Heterocyclic Compounds
1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride can serve as a starting material for the synthesis of other heterocyclic systems. Ring-contraction or ring-expansion reactions, although not specifically reported for this compound, are common strategies in heterocyclic chemistry to access novel ring systems. For example, related five-membered thiadiazole derivatives are known to be valuable precursors in the synthesis of various other heterocyclic compounds. nih.govmdpi.com The reactivity of the sulfonyl group and the nitrogen atoms can be harnessed to facilitate these transformations, leading to the formation of new and potentially bioactive molecules.
Application in the Design of Chemical Probes for Mechanistic Studies
The development of chemical probes is essential for elucidating biological pathways and mechanisms of drug action. The 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride scaffold can be functionalized with reporter groups, such as fluorescent tags or biotin (B1667282) labels, to create chemical probes. These probes can then be used to study the interactions of molecules with their biological targets. The inherent properties of the related 1,2,5-thiadiazole (B1195012) 1,1-dioxides, such as their electrochemical behavior, suggest that derivatives of 1λ⁶,4,5-Thiadiazepane-1,1-dione could be designed as redox-active probes. nih.govmdpi.com
| Probe Type | Functional Group | Potential Application |
| Fluorescent Probe | Dansyl, Fluorescein | Imaging of cellular targets |
| Affinity-based Probe | Biotin | Protein pull-down assays |
| Photoaffinity Probe | Azide, Benzophenone | Covalent labeling of target proteins |
This interactive table showcases the types of chemical probes that could potentially be developed from the 1λ⁶,4,5-Thiadiazepane-1,1-dione hydrochloride scaffold and their applications in mechanistic studies.
Future Research Avenues and Emerging Concepts
Exploration of Novel Synthetic Pathways for Thiadiazepane Derivatives
Emerging synthetic approaches that could be applied include:
Multicomponent Reactions (MCRs): Designing a one-pot MCR that brings together three or more starting materials to form the thiadiazepane core would be a significant advancement. This approach offers high atom economy and rapid access to libraries of compounds from diverse building blocks.
Transition Metal Catalysis: The use of palladium, rhodium, or copper catalysts could enable novel cyclization strategies, such as C-H activation or cross-coupling reactions, to form the seven-membered ring with high chemo- and stereoselectivity. frontiersin.orgox.ac.uk
Photoredox Catalysis: Visible-light-mediated reactions could provide mild and environmentally friendly conditions for constructing the thiadiazepane ring or for its subsequent functionalization, allowing for transformations that are difficult to achieve with traditional thermal methods.
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours or days to minutes, often improving yields and minimizing side-product formation. tandfonline.comnih.govijpsjournal.comnih.govrsc.org This technique is particularly well-suited for high-speed library synthesis.
These modern strategies promise to unlock a wide array of substituted thiadiazepane derivatives, which are essential for structure-activity relationship (SAR) studies and the development of functional molecules.
Development of Advanced Analytical Techniques for Trace Analysis or In Situ Monitoring
As novel synthetic pathways are explored, the need for sophisticated analytical techniques to monitor these reactions in real-time and characterize products becomes critical. Future research will benefit from the integration of in situ monitoring technologies, which provide invaluable mechanistic insights and facilitate rapid process optimization. mt.com
Key analytical advancements to be explored include:
In Situ Spectroscopy: Techniques such as ReactIR (FTIR), Raman spectroscopy, and Process NMR allow for the continuous monitoring of reactant consumption and product formation without sampling. researcher.liferesearchgate.net This provides real-time kinetic data, helps identify transient intermediates, and ensures reaction robustness for scale-up. mt.comfu-berlin.de
Mass Spectrometry-Based Monitoring: The use of advanced mass spectrometry techniques, such as Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS), can offer direct, real-time feedback on the concentration of neutral organic analytes in complex reaction mixtures. acs.org This is particularly useful for identifying byproducts and understanding complex reaction networks.
The table below summarizes the potential applications of these advanced analytical techniques in the context of thiadiazepane synthesis.
| Analytical Technique | Primary Application | Information Gained | Advantage for Thiadiazepane Research |
| In Situ FTIR/Raman | Real-time reaction monitoring | Functional group changes, reaction kinetics, endpoint determination | Rapid optimization of reaction conditions (temperature, catalyst loading); ensures complete conversion. |
| Process NMR | Quantitative reaction tracking | Structural confirmation of intermediates and products, kinetic profiles | Provides detailed structural information on transient species, aiding in mechanism elucidation. |
| CP-MIMS | In situ monitoring of neutral species | Real-time concentration of reactants, products, and byproducts | Highly sensitive and selective; ideal for complex, heterogeneous reaction mixtures without extensive sample preparation. acs.org |
The adoption of these techniques will move the study of thiadiazepane chemistry from traditional endpoint analysis to a more dynamic and deeply understood process.
Computational Design of Functionalized Thiadiazepane Systems with Predicted Properties
Computational chemistry is a powerful tool for accelerating the discovery of novel molecules by predicting their properties before they are synthesized in the lab. alliedacademies.orgsteeronresearch.com The application of theoretical methods to the thiadiazepane scaffold can guide synthetic efforts toward molecules with desired characteristics, saving significant time and resources.
Future computational studies will likely focus on:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties for hypothetical thiadiazepane derivatives. crimsonpublishers.comnih.govacs.org This includes optimizing molecular geometries, calculating electronic properties (such as HOMO/LUMO energy levels), predicting spectroscopic signatures (NMR, IR), and estimating thermodynamic stability. fu-berlin.deresearchgate.net This information is crucial for understanding the structure-property relationships within the thiadiazepane family.
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of thiadiazepane derivatives is synthesized and tested, QSAR models can be developed to correlate specific structural features with observed activity. patsnap.com These predictive models can then be used to design new analogs with enhanced potency or other desirable properties. malvernpanalytical.com
Molecular Docking: If a biological target is identified, molecular docking simulations can predict how different thiadiazepane derivatives will bind to the target's active site. alliedacademies.org This structure-based drug design approach is invaluable for prioritizing which compounds to synthesize for biological screening.
By integrating these computational approaches, researchers can adopt a "design-first" strategy, focusing experimental work on candidates with the highest probability of success.
Integration with Automated Synthesis and High-Throughput Screening Methodologies (Chemical Context)
To fully explore the chemical space around the thiadiazepane scaffold, modern automation technologies are indispensable. The integration of automated synthesis with high-throughput screening (HTS) can dramatically accelerate the design-make-test-analyze cycle. bmglabtech.comctppc.org
A forward-looking workflow would involve:
Automated Flow Chemistry: Utilizing automated flow reactors allows for the rapid, sequential synthesis of a library of thiadiazepane analogs. syrris.comnih.govsyrris.com Flow chemistry offers precise control over reaction parameters, improved safety, and the ability to telescope multiple reaction steps, reducing the need for intermediate purification. acs.org This is ideal for generating a diverse set of compounds for screening. researchgate.net
High-Throughput Screening (HTS): The synthesized libraries can be directly subjected to HTS assays to identify "hits"—compounds that exhibit a desired chemical or biological activity. bmglabtech.comacs.org This process leverages robotics and miniaturized assays to test thousands of compounds in a short period. nih.govsigmaaldrich.com
Machine Learning-Guided Optimization: Data generated from HTS can be fed into machine learning algorithms to build predictive models. researchgate.net These models can then suggest the next generation of thiadiazepane structures to synthesize, creating a closed-loop system for rapid optimization.
This integrated approach transforms the traditionally linear and time-consuming process of discovery into a rapid, iterative cycle, enabling a much faster exploration of the potential of thiadiazepane chemistry.
Sustainable Synthesis and Green Chemistry Innovations for Thiadiazepane Production
Adhering to the principles of green chemistry is no longer optional but a central goal of modern chemical synthesis. Future research on thiadiazepane production must prioritize sustainability by minimizing waste, reducing energy consumption, and using less hazardous materials. frontiersin.org
Key green innovations to be implemented include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a primary focus. mdpi.com Solvents like water, polyethylene (B3416737) glycol (PEG), glycerol, or other bio-derived solvents could be investigated for thiadiazepane synthesis. monash.edumdpi.combohrium.com
Catalyst-Free and Metal-Free Reactions: Designing synthetic routes that avoid the use of heavy metal catalysts reduces both cost and environmental impact. frontiersin.org
Energy-Efficient Methods: As mentioned, techniques like microwave-assisted synthesis and ultrasound irradiation can significantly lower the energy input required for reactions compared to conventional heating. tandfonline.comnih.gov
The following table compares potential green chemistry approaches for the synthesis of thiadiazepane derivatives.
| Green Chemistry Approach | Principle | Potential Advantage for Thiadiazepane Synthesis |
| Aqueous Synthesis | Using water as a solvent | Reduced cost, non-flammable, environmentally benign. mdpi.com |
| Microwave Irradiation | Energy efficiency | Drastically reduced reaction times and often improved yields. ijpsjournal.comrsc.org |
| Ultrasound-Assisted Synthesis | Energy efficiency | Enhanced reaction rates through acoustic cavitation. |
| Use of Bio-Solvents (e.g., Glycerol, Ethyl Lactate) | Renewable feedstocks | Biodegradable, low toxicity, and derived from renewable sources. monash.edu |
| Catalyst-Free Conditions | Atom economy, waste reduction | Simplifies purification, avoids toxic metal waste streams. frontiersin.org |
By incorporating these green chemistry principles from the outset, the development of the thiadiazepane chemical family can proceed in an environmentally responsible and sustainable manner.
Q & A
Basic: What synthetic methodologies are recommended for 1lambda6,4,5-Thiadiazepane-1,1-dione hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves cyclization reactions of precursor amines or thioamides with appropriate carbonyl reagents. For example, convergent approaches (e.g., multi-step coupling of sulfur-containing intermediates with diazepane precursors) may be adapted from thiamine hydrochloride synthesis . Key parameters include:
- Reagent selection : Use sulfur donors (e.g., SOCl₂ or sulfonic acids) to introduce the 1lambda6-sulfone group.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization efficiency.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions.
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity.
Basic: How should researchers validate the purity of this compound, and what analytical techniques are most effective?
Methodological Answer:
Purity validation requires orthogonal analytical methods:
- HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 7.5) and acetonitrile (80:20 v/v), adapted from Tizanidine HCl analysis . Monitor at 220–260 nm for optimal detection of sulfone groups.
- Titration : Potentiometric titration with 0.1M NaOH quantifies free hydrochloride content.
- Spectroscopy : FT-IR (S=O stretching at ~1150 cm⁻¹) and ¹H/¹³C NMR (ring protons at δ 3.5–4.5 ppm) confirm structural integrity.
Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR) for this hydrochloride salt?
Methodological Answer:
Spectral inconsistencies often arise from:
- Solvent effects : Use deuterated DMSO or D₂O to assess pH-dependent shifts in amine protons.
- Hygroscopicity : Dry samples rigorously under vacuum to avoid water interference.
- Impurity profiling : Compare with retention times of related compounds (e.g., thiadiazepane derivatives) via HPLC spiking experiments .
- Dynamic NMR : Variable-temperature NMR (25–60°C) can resolve conformational exchange broadening in the seven-membered ring.
Advanced: What experimental designs mitigate degradation during storage or formulation studies?
Methodological Answer:
Stability studies should include:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways.
- Formulation screening : Test excipients (e.g., viscosity-reducing agents like benzenesulfonic acid) to stabilize aqueous solutions, as demonstrated for pyridoxine hydrochloride .
- Analytical monitoring : Track sulfone oxidation products via LC-MS and quantify hydrolyzed intermediates with ion-pair chromatography.
Basic: What are critical handling and storage considerations for this compound?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent deliquescence and sulfone hydrolysis.
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for hygroscopic batches, as recommended for labile hydrochloride salts .
- Safety : Conduct risk assessments for sulfur byproducts (e.g., H₂S) during synthesis, referencing SDS guidelines for similar thiadiazepanes .
Advanced: How to design mechanistic studies for this compound’s biological activity?
Methodological Answer:
- In vitro assays : Screen against target enzymes (e.g., proteases or kinases) using fluorescence polarization or SPR.
- Molecular docking : Model interactions with sulfur-binding pockets (e.g., cysteine residues) using software like AutoDock Vina.
- Metabolic profiling : Use hepatocyte models to assess hepatic stability and identify metabolites via UPLC-QTOF-MS, as applied to metformin hydrochloride .
Advanced: How to address contradictions in synthetic yield data across different reaction scales?
Methodological Answer:
- Scale-up adjustments : Optimize mixing efficiency (e.g., switch from magnetic stirring to overhead agitation) to maintain heat transfer.
- Statistical design : Apply DoE (Design of Experiments) to identify critical parameters (e.g., reagent stoichiometry, solvent volume) affecting yield.
- Byproduct analysis : Use GC-MS or MALDI-TOF to detect low-abundance intermediates that accumulate at larger scales.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
